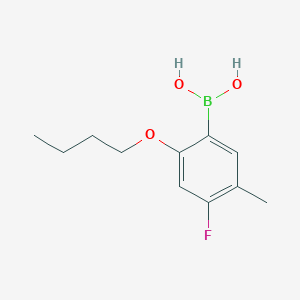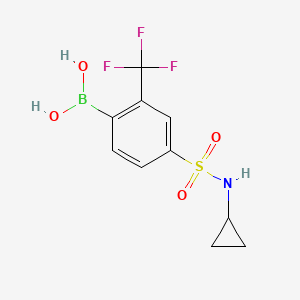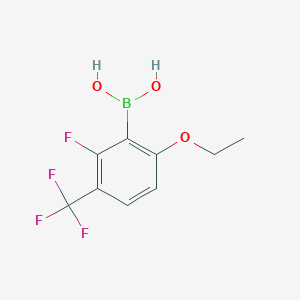
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a t-butyldimethylsilyloxy group. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with a fluorine atom and a trifluoromethyl group through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Protection of the Hydroxyl Group: The hydroxyl group is protected with a t-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom and trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Major products formed from these reactions include biaryl compounds, phenols, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is utilized in the development of fluorescent probes and sensors for detecting biomolecules, owing to its unique chemical properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its reactivity and stability.
作用機序
The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and probes that can selectively bind to target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to sugars in biological systems or participating in catalytic cycles in chemical reactions.
類似化合物との比較
Similar compounds to 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring. Some examples are:
Phenylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain applications.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the trifluoromethyl and t-butyldimethylsilyloxy groups, resulting in different reactivity and properties.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the fluorine and t-butyldimethylsilyloxy groups, affecting its chemical behavior.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.
特性
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BF4O3Si/c1-12(2,3)22(4,5)21-8-6-9(13(16,17)18)11(15)10(7-8)14(19)20/h6-7,19-20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYRCCDNUSVYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF4O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)
![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)




![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)





